Eticlopride
Overview
Description
Eticlopride is a selective dopamine antagonist that primarily targets the D2 dopamine receptor. It is a substituted benzamide analog with high affinity and selectivity for dopamine D2-like receptors. This compound was initially developed as a potential antipsychotic agent but is now primarily used in pharmacological research to understand dopamine receptor function .
Preparation Methods
Synthetic Routes and Reaction Conditions: Eticlopride is synthesized from ethyl-2,4-dimethoxybenzene through a series of intermediate reactions. The synthetic route includes lithiation, carboxylation, demethylation, and chlorination, which produce 3-chloro-5-ethyl-6-hydroxy-2-methoxybenzamide .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves the use of standard organic synthesis techniques and reagents. The process is likely scaled up from laboratory methods, ensuring purity and yield through optimized reaction conditions and purification steps.
Chemical Reactions Analysis
Types of Reactions: Eticlopride undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce different functional groups onto the benzamide structure .
Scientific Research Applications
Eticlopride is extensively used in scientific research, particularly in the following fields:
Chemistry: Used to study the structure-activity relationships of dopamine receptor antagonists.
Biology: Utilized in research on dopamine receptor function and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in neurological and psychiatric disorders.
Industry: Employed in the development of new pharmacological agents targeting dopamine receptors
Mechanism of Action
Eticlopride exerts its effects by selectively binding to and antagonizing the D2 dopamine receptor. This interaction inhibits dopamine signaling, which is crucial in various neurological processes. The blockade of D2 receptors affects pathways involved in motor control, reward, and cognition, making this compound a valuable tool in studying these functions .
Comparison with Similar Compounds
Haloperidol: Another dopamine antagonist used as an antipsychotic.
Pimozide: A dopamine receptor antagonist with similar applications.
Sulpiride: A substituted benzamide with dopamine antagonist properties.
Uniqueness of Eticlopride: this compound is unique due to its high selectivity and affinity for D2-like receptors, making it a preferred choice for research applications. Unlike some other dopamine antagonists, this compound is not used clinically but remains a potent tool for understanding dopamine receptor function and behavior .
Properties
IUPAC Name |
5-chloro-3-ethyl-N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2-hydroxy-6-methoxybenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O3/c1-4-11-9-13(18)16(23-3)14(15(11)21)17(22)19-10-12-7-6-8-20(12)5-2/h9,12,21H,4-8,10H2,1-3H3,(H,19,22)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AADCDMQTJNYOSS-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C(=C1O)C(=O)NCC2CCCN2CC)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC(=C(C(=C1O)C(=O)NC[C@@H]2CCCN2CC)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9048435 | |
Record name | Eticlopride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9048435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84226-12-0 | |
Record name | Eticlopride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84226-12-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Eticlopride [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084226120 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Eticlopride | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15492 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Eticlopride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9048435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ETICLOPRIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J8M468HBH4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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